RP-001

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

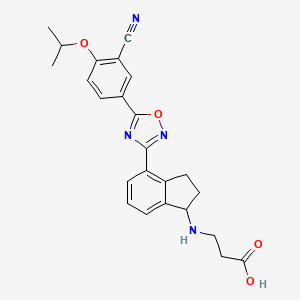

C24H24N4O4 |

|---|---|

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid |

InChI |

InChI=1S/C24H24N4O4/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30) |

InChI-Schlüssel |

WNDDDFYFTSGSEC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RP-001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Its mechanism of action is centered on its high-affinity binding to S1P1, a G protein-coupled receptor (GPCR), which leads to receptor internalization and polyubiquitination.[1][3] This targeted engagement of S1P1 elicits a profound, though transient, dose-dependent lymphopenia by sequestering lymphocytes in secondary lymphoid organs.[1][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling cascades, and physiological consequences of this compound hydrochloride activity, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: S1P1 Agonism

This compound hydrochloride functions as a selective agonist for the S1P1 receptor. Its high potency is demonstrated by a picomolar EC50 value, indicating a strong binding affinity and activation capability at very low concentrations.

Quantitative Agonist Profile

The following table summarizes the key quantitative parameters that define the interaction of this compound hydrochloride with S1P receptors.

| Parameter | Value | Receptor Subtype(s) | Reference |

| EC50 | 9 pM | S1P1 | [1][2][3] |

| In Vivo EC50 (Lymphopenia) | 0.03 mg/kg | S1P1 | [1][4] |

| Selectivity | High for S1P1 over S1P2, S1P3, and S1P4; moderate affinity for S1P5. | S1P1-5 | [1] |

Molecular Signaling Cascade

The binding of this compound hydrochloride to S1P1 initiates a cascade of intracellular signaling events characteristic of this GPCR. S1P1 is primarily coupled to the inhibitory G protein, Gαi.

S1P1 Signaling Pathway

Upon activation by this compound hydrochloride, the S1P1 receptor undergoes a conformational change, leading to the activation of its associated Gαi protein. This sets off a downstream signaling pathway that ultimately influences cell migration and other cellular processes.

Caption: S1P1 Signaling Pathway Activated by this compound Hydrochloride.

Receptor Regulation and Downstream Effects

A key aspect of the mechanism of action of this compound hydrochloride is the induction of S1P1 receptor internalization and subsequent polyubiquitination.[1][3] This process leads to the degradation of the receptor, rendering the cell temporarily unresponsive to the S1P gradient, which is crucial for lymphocyte egress from lymphoid tissues.

Experimental Workflow for S1P1 Internalization Assay

The internalization of the S1P1 receptor upon agonist binding is a critical event. This process can be visualized and quantified using fluorescence microscopy.

Caption: Experimental Workflow for Visualizing S1P1 Receptor Internalization.

In Vivo Pharmacodynamics: Lymphopenia

The primary in vivo effect of this compound hydrochloride is a rapid and dose-dependent reduction in peripheral blood lymphocytes.[1][4] This is a direct consequence of the S1P1 agonism, which prevents lymphocytes from exiting secondary lymphoid organs.

Experimental Protocol for In Vivo Lymphopenia Assay

The induction of lymphopenia is a key measure of the in vivo activity of S1P1 agonists.

Animals: Male C57BL/6 mice (8-12 weeks old).

Procedure:

-

Baseline Blood Collection: Collect a baseline blood sample (e.g., 20 µL) from the tail vein of each mouse.

-

Drug Administration: Administer this compound hydrochloride or vehicle control via intraperitoneal (i.p.) injection.

-

Time-Course Blood Collection: Collect blood samples at various time points post-injection (e.g., 2, 4, 8, 24 hours).

-

Lymphocyte Counting: Perform a complete blood count (CBC) with differential analysis on all blood samples to determine the absolute lymphocyte count.

-

Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each mouse at each time point.

Caption: Workflow for the In Vivo Lymphopenia Assay.

Detailed Experimental Protocols

Determination of EC50 using a GTPγS Binding Assay

Objective: To determine the potency of this compound hydrochloride in activating the S1P1 receptor.

Materials:

-

Membranes from cells overexpressing human S1P1.

-

[35S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

-

This compound hydrochloride serial dilutions.

Procedure:

-

Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of this compound hydrochloride in assay buffer.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the specific binding of [35S]GTPγS as a function of this compound hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

S1P1 Receptor Internalization Assay via Confocal Microscopy

Objective: To visualize and quantify the internalization of the S1P1 receptor following treatment with this compound hydrochloride.

Materials:

-

HEK293 cells stably expressing S1P1 tagged with a fluorescent protein (e.g., GFP).

-

Glass-bottom culture dishes.

-

This compound hydrochloride.

-

Paraformaldehyde (PFA) for cell fixation.

-

Confocal microscope.

Procedure:

-

Seed the S1P1-GFP expressing HEK293 cells onto glass-bottom dishes and allow them to adhere overnight.

-

Replace the culture medium with a serum-free medium and incubate for 2 hours.

-

Treat the cells with various concentrations of this compound hydrochloride or vehicle control.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.

-

Wash the cells with PBS and fix with 4% PFA.

-

Acquire images using a confocal microscope.

-

Analyze the images to quantify the redistribution of the fluorescently-tagged S1P1 from the plasma membrane to intracellular vesicles.

Conclusion

The mechanism of action of this compound hydrochloride is well-defined as a potent and selective S1P1 agonist. Its high affinity for the receptor leads to a cascade of events including G-protein activation, receptor internalization, and ultimately, a profound and transient lymphopenia. The experimental protocols and data presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this compound. This detailed knowledge is crucial for its potential development and application in therapeutic areas where modulation of lymphocyte trafficking is beneficial.

References

- 1. mdpi.com [mdpi.com]

- 2. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

RP 001 Hydrochloride: A Selective S1P1 Agonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

RP 001 hydrochloride is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking.[1][2][3] Its high affinity and selectivity for S1P1 make it a valuable tool for investigating the physiological and pathological roles of this receptor, as well as a potential therapeutic agent for autoimmune diseases. This technical guide provides a comprehensive overview of RP 001 hydrochloride, including its pharmacological properties, mechanism of action, experimental protocols, and key signaling pathways.

Introduction to S1P1 and RP 001 Hydrochloride

The sphingosine-1-phosphate (S1P) signaling pathway is integral to various physiological processes, most notably the regulation of immune cell trafficking. S1P receptors (S1P1-5) are a family of GPCRs that are activated by the endogenous ligand S1P. Among these, S1P1 is predominantly expressed on lymphocytes and is essential for their egress from secondary lymphoid organs.[4] Agonism of S1P1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient that guides their exit. This "functional antagonism" results in the sequestration of lymphocytes within the lymph nodes, thereby reducing the number of circulating lymphocytes and mitigating autoimmune responses.[4][5]

RP 001 hydrochloride is a picomolar, short-acting, and selective S1P1 agonist.[2] Its chemical structure is N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride. It has demonstrated high potency in activating S1P1, leading to receptor internalization and polyubiquitination.[1][3]

Pharmacological Profile

The selectivity of a compound for its target receptor over other related receptors is a critical determinant of its therapeutic potential and side-effect profile. RP 001 hydrochloride exhibits high selectivity for the S1P1 receptor.

Table 1: Quantitative Pharmacological Data for RP 001 Hydrochloride

| Parameter | Receptor | Value | Reference |

| EC50 | S1P1 | 9 pM | [1][3] |

| Activity | S1P2 | Low | |

| Activity | S1P3 | Low | |

| Activity | S1P4 | Low | |

| Affinity | S1P5 | Moderate | |

| In Vivo EC50 (Lymphopenia) | - | 0.03 mg/kg |

Mechanism of Action and Signaling Pathways

Activation of S1P1 by RP 001 hydrochloride initiates a cascade of intracellular signaling events. S1P1 is coupled exclusively to the Gi/o family of G proteins.[6]

Upon agonist binding, the following key events occur:

-

G Protein Activation: The activated S1P1 receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gi/o protein, leading to its dissociation from the βγ subunits.

-

Downstream Effector Modulation:

-

The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunits can activate other signaling pathways, including Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC).

-

Activation of small GTPases, such as Rac, is also a downstream consequence of S1P1 signaling.

-

-

Receptor Internalization and Degradation: Following activation, S1P1 is phosphorylated, leading to the recruitment of β-arrestin. This initiates clathrin-mediated endocytosis of the receptor. The internalized receptor is then targeted for polyubiquitination and subsequent degradation.[1][3] This process of receptor downregulation is central to the functional antagonism and lymphocyte sequestration induced by S1P1 agonists.

Diagram 1: S1P1 Signaling Pathway

Caption: S1P1 receptor signaling cascade initiated by RP 001 hydrochloride.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of RP 001 hydrochloride.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human S1P1 receptor.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of RP 001 hydrochloride.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: Wash the filters, dry the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of RP 001 hydrochloride to determine the EC50 value.

Diagram 2: GTPγS Binding Assay Workflow

Caption: Workflow for the GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of S1P1 activation.

Methodology:

-

Cell Culture: Culture cells expressing the S1P1 receptor in a 96-well plate.

-

Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Compound Treatment: Simultaneously treat the cells with varying concentrations of RP 001 hydrochloride.

-

Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of RP 001 hydrochloride to determine the IC50 value.

Diagram 3: cAMP Accumulation Assay Workflow

Caption: Workflow for the cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization.

Methodology:

-

Cell Line: Use a cell line engineered to express the S1P1 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

-

Compound Treatment: Treat the cells with varying concentrations of RP 001 hydrochloride.

-

Signal Detection: Upon agonist-induced receptor activation and β-arrestin recruitment, the two components of the reporter system are brought into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: Measure the signal intensity and plot it against the concentration of RP 001 hydrochloride to determine the EC50 for β-arrestin recruitment.

Diagram 4: β-Arrestin Recruitment Assay Principle

Caption: Principle of the β-arrestin recruitment assay.

In Vivo Lymphopenia Assay

This assay assesses the ability of RP 001 hydrochloride to induce lymphocyte sequestration in vivo.

Methodology:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Compound Administration: Administer RP 001 hydrochloride to the animals via an appropriate route (e.g., oral gavage or intravenous injection) at various doses.

-

Blood Sampling: Collect blood samples from the animals at different time points post-administration.

-

Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the number of circulating lymphocytes.

-

Data Analysis: Plot the percentage reduction in peripheral blood lymphocyte counts against the dose of RP 001 hydrochloride to determine the in vivo EC50.

Diagram 5: In Vivo Lymphopenia Assay Workflow

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

The Sphingosine-1-Phosphate Receptor 1 Agonist RP 001 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP 001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). As a short-acting agent, it has served as a valuable tool in elucidating the physiological and pathophysiological roles of S1P1 signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of RP 001 hydrochloride. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a summary of its quantitative biological data. Furthermore, this document illustrates the S1P1 signaling pathway and relevant experimental workflows through detailed diagrams to support further research and development efforts in the field of S1P receptor modulation.

Chemical Structure and Physicochemical Properties

RP 001 hydrochloride is a synthetic small molecule with the chemical name 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride.[1] Its structure is characterized by a central indane scaffold linked to a substituted 1,2,4-oxadiazole (B8745197) and a propanoic acid side chain.

| Property | Value | Reference |

| IUPAC Name | 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride | [1] |

| CAS Number | 1781880-34-9 | [1] |

| Chemical Formula | C₂₄H₂₅ClN₄O₄ | [1] |

| Molecular Weight | 468.94 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO (100 mM) | [2][3] |

| Storage | Store at -20°C for long term | [1] |

Pharmacological Properties and Mechanism of Action

RP 001 hydrochloride is a highly potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for regulating lymphocyte trafficking, endothelial barrier function, and vascular development. It exhibits picomolar potency in activating S1P1 in vitro.[4]

Mechanism of Action: Upon binding to the S1P1 receptor, RP 001 hydrochloride initiates a cascade of intracellular signaling events. As a functional antagonist, it induces the internalization and subsequent polyubiquitination of the S1P1 receptor.[4] This downregulation of surface S1P1 receptors on lymphocytes prevents their egress from secondary lymphoid organs, leading to a transient and dose-dependent reduction of circulating lymphocytes (lymphopenia).[4]

| Parameter | Value | Species/Cell Line | Reference |

| EC₅₀ (S1P1 agonism) | 9 pM | CHO-K1 cells | [4] |

| Receptor Selectivity | Selective for S1P1 over S1P2, S1P3, and S1P4; moderate affinity for S1P5 | [4] | |

| In Vivo EC₅₀ (lymphopenia) | 0.03 mg/kg | Mice | [4] |

Signaling Pathway

The binding of an agonist like RP 001 hydrochloride to the S1P1 receptor triggers the coupling of heterotrimeric G proteins, primarily of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate various downstream effector pathways.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Administration of IL-7 to mice with cyclophosphamide-induced lymphopenia accelerates lymphocyte repopulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

In-depth Technical Guide: Discovery and Synthesis of the S1P1 Agonist RP-001 (Compound 20)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, 3-[6-(5-{3-cyano-4-[(1-methylethyl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydro-2(1H)-isoquinolinyl]propanoate, hereinafter referred to as Compound 20. This document details the signaling pathways, experimental methodologies, and key data associated with this promising therapeutic candidate.

Introduction: The Role of S1P1 Agonism in Therapeutics

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes through its interaction with five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a pivotal role in lymphocyte trafficking, vascular integrity, and immune responses. Agonism of the S1P1 receptor leads to the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient and causing their sequestration within secondary lymphoid organs. This mechanism of action forms the therapeutic basis for the treatment of autoimmune diseases, most notably multiple sclerosis.

The first-generation S1P receptor modulator, fingolimod (B1672674) (FTY720), demonstrated clinical efficacy but its non-selective agonism of S1P3 has been associated with cardiovascular side effects such as transient bradycardia. This has driven the search for selective S1P1 agonists that retain the therapeutic efficacy of fingolimod while minimizing off-target effects. Compound 20 emerged from these efforts as a potent, selective, and orally bioavailable S1P1 agonist with a promising safety profile.[1]

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by an agonist like Compound 20 initiates a cascade of intracellular signaling events. S1P1 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer, leading to downstream signaling events.

Discovery and Synthesis of Compound 20

The discovery of Compound 20 was the result of a structure-activity relationship (SAR) study aimed at identifying potent and selective S1P1 agonists with favorable pharmacokinetic properties. The synthesis of Compound 20 involves a multi-step process, which is outlined below.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of Compound 20.

References

In Vitro Biological Activity of RP 001 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP 001 hydrochloride is a highly potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document provides a comprehensive overview of the in vitro biological activity of RP 001 hydrochloride, including its mechanism of action, quantitative potency and selectivity data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the regulation of the immune and vascular systems. As such, modulation of S1P1 activity is a key therapeutic strategy for autoimmune diseases, such as multiple sclerosis.

RP 001 hydrochloride has been identified as a picomolar-potency, short-acting, and highly selective agonist of the S1P1 receptor.[1][2] Its primary mechanism of action involves binding to and activating the S1P1 receptor, which subsequently leads to receptor internalization and polyubiquitination.[1][2] This technical guide details the in vitro pharmacological profile of RP 001 hydrochloride.

Quantitative Biological Activity

The in vitro potency and selectivity of RP 001 hydrochloride have been characterized through a series of functional assays. The data presented below summarizes the key quantitative metrics for this compound.

| Assay Type | Receptor | Parameter | Value (nM) | Cell Line |

| GTPγS Binding | Human S1P1 | EC50 | 0.009 | CHO |

| GTPγS Binding | Human S1P2 | EC50 | >10,000 | CHO |

| GTPγS Binding | Human S1P3 | EC50 | >10,000 | CHO |

| GTPγS Binding | Human S1P4 | EC50 | >10,000 | CHO |

| GTPγS Binding | Human S1P5 | EC50 | >10,000 | CHO |

Table 1: In Vitro Potency and Selectivity of RP 001 Hydrochloride in GTPγS Binding Assays.

Signaling Pathway and Mechanism of Action

RP 001 hydrochloride acts as a potent agonist at the S1P1 receptor, initiating a cascade of intracellular signaling events. Upon binding, it promotes the exchange of GDP for GTP on the associated Gαi subunit, leading to the dissociation of the G protein heterotrimer. The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and Rac. Activation of the PI3K/Akt pathway and Rac-mediated signaling are key events downstream of S1P1 activation.

A crucial aspect of RP 001 hydrochloride's action is the induction of S1P1 receptor internalization and subsequent polyubiquitination, which targets the receptor for degradation. This process effectively downregulates the cell surface expression of S1P1, leading to a functional antagonism despite its agonistic nature at the receptor level.

References

RP 001 Hydrochloride: A Comprehensive Technical Guide to Safety, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, storage, and handling protocols for RP 001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively in a research and development setting.

Chemical and Physical Properties

RP 001 hydrochloride is the hydrochloride salt of N-{4-[5-(3-Cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}-β-alanine. Its activity as a picomolar agonist of the S1P1 receptor makes it a valuable tool in immunological and related research.

| Property | Value | Reference |

| Molecular Formula | C24H24N4O4・HCl | |

| Molecular Weight | 468.93 g/mol | |

| CAS Number | 1781880-34-9 (hydrochloride); 1306761-53-4 (free base) | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (to 100 mM) | [4] |

| Melting Point | Not determined | [3] |

| Boiling Point | Not determined | [3] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), RP 001 hydrochloride is not classified as a hazardous substance. However, as with any research chemical, appropriate caution should be exercised.

NFPA Ratings (scale 0-4): [3]

-

Health: 0

-

Fire: 0

-

Reactivity: 0

General Safety Precautions:

-

Avoid contact with skin and eyes.[5]

-

Avoid formation of dust and aerosols.[5]

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Wash hands thoroughly after handling.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of RP 001 hydrochloride.

| Condition | Recommendation | Reference |

| Storage Temperature | Store at -20°C for long-term storage. | [4] |

| Container | Keep container tightly closed. | |

| Atmosphere | Store in a dry and well-ventilated place. | |

| Stock Solutions | Once prepared, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for at least 6 months at -80°C and 1 month at -20°C when protected from light and stored under nitrogen. | [6] |

Handling Procedures

Adherence to proper handling procedures is essential to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Wear impermeable chemical-resistant gloves.

-

Respiratory Protection: Not generally required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.

-

Skin and Body Protection: Wear a laboratory coat.

Dispensing and Weighing:

-

Perform in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.

-

Use appropriate tools for weighing and transferring the solid material.

Solution Preparation:

-

As RP 001 hydrochloride is soluble in DMSO, this is the recommended solvent for preparing stock solutions.[4]

-

Add the solvent to the vial containing the solid compound.

-

Vortex or sonicate as needed to ensure complete dissolution.

Accidental Release and First Aid Measures

Accidental Release:

-

Spill: In case of a spill, wear appropriate PPE. Sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent. Avoid generating dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

First Aid:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Biological Activity and Mechanism of Action

RP 001 hydrochloride is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[6][7]

| Parameter | Value | Reference |

| EC50 (S1P1) | 9 pM | [6][7] |

| Selectivity | Selective for S1P1 over S1P2, S1P3, and S1P4. Moderate affinity for S1P5. | [6] |

The binding of RP 001 hydrochloride to the S1P1 receptor induces its internalization and polyubiquitination.[6][7] This leads to the functional antagonism of the receptor, which plays a crucial role in lymphocyte trafficking. In vivo, administration of RP 001 hydrochloride causes a dose-dependent and reversible lymphopenia.[6][7]

Experimental Protocols

The following are generalized experimental protocols based on the known biological activity of RP 001 hydrochloride. For specific experimental details, it is highly recommended to consult the primary literature, such as Cahalan et al., Nat. Chem. Biol. 2011.

In Vitro S1P1 Receptor Activation Assay:

-

Culture cells expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

Prepare a stock solution of RP 001 hydrochloride in DMSO.

-

Serially dilute the stock solution to create a range of concentrations.

-

Treat the cells with the different concentrations of RP 001 hydrochloride.

-

Measure the downstream signaling events, such as GTPγS binding, cAMP inhibition, or β-arrestin recruitment, using an appropriate assay method.

-

Plot the dose-response curve and calculate the EC50 value.

In Vivo Lymphopenia Assay in Mice:

-

Acclimate mice to the laboratory conditions.

-

Prepare a dosing solution of RP 001 hydrochloride in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or DMSO).

-

Administer the dosing solution to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

Collect blood samples at various time points after administration.

-

Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.

-

Compare the lymphocyte counts in the treated group to a vehicle-treated control group to assess the degree of lymphopenia.

Visualizations

Experimental Workflow

Caption: Workflow for handling RP 001 hydrochloride.

S1P1 Signaling Pathway

References

- 1. RP 001 hydrochloride | C24H25ClN4O4 | CID 90488927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1781880-34-9|RP-001 hydrochloride|BLD Pharm [bldpharm.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. RP 001 hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RP 001 (hydrochloride) - Biochemicals - CAT N°: 16636 [bertin-bioreagent.com]

RP 001 Hydrochloride: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of RP 001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Additionally, it details its mechanism of action through the S1P1 signaling pathway and outlines a general methodology for solubility determination.

Core Data: Solubility Profile

The solubility of RP 001 hydrochloride has been primarily characterized in dimethyl sulfoxide (B87167) (DMSO). Data from multiple suppliers consistently indicate high solubility in this solvent.

Table 1: Quantitative Solubility Data for RP 001 Hydrochloride

| Solvent | Concentration (mM) | Concentration (mg/mL) | Source(s) |

| DMSO | 100 | 43.25 | [1][2][3][4][5][6] |

Note: Publicly available, quantitative solubility data for RP 001 hydrochloride in other common laboratory solvents such as water, ethanol, and methanol (B129727) has not been identified in the conducted search.

Mechanism of Action: S1P1 Receptor Signaling

RP 001 hydrochloride functions as a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). The binding of RP 001 hydrochloride to S1P1 initiates a cascade of intracellular signaling events. S1P1 exclusively couples to the Gi/o family of G proteins. This interaction leads to the activation of several downstream pathways that influence cell migration, differentiation, and survival.

Caption: S1P1 Receptor Signaling Pathway initiated by RP 001 Hydrochloride.

Experimental Protocols: Determining Solubility

While specific experimental protocols for determining the solubility of RP 001 hydrochloride are not publicly available, a general methodology based on the equilibrium solubility method is outlined below. This workflow is a standard approach for determining the solubility of a compound in a given solvent.

Equilibrium Solubility Determination Workflow

-

Preparation of Saturated Solution: An excess amount of RP 001 hydrochloride is added to a known volume of the solvent (e.g., DMSO, water, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid particles.

-

Quantification of Dissolved Compound: The concentration of RP 001 hydrochloride in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation of Solubility: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mM).

Caption: General workflow for determining the equilibrium solubility of a compound.

References

- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. S1PR1 sphingosine-1-phosphate receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

In Vivo Profile of RP-001: A Short-Acting S1P1 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of RP-001, a potent and short-acting agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological and physiological consequences of transient S1P1 agonism. The guide details the impact of this compound on lymphocyte trafficking, S1P1 receptor dynamics, and vascular permeability, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Efficacy and Pharmacodynamics

This compound is a highly potent S1P1 receptor agonist with an EC50 of 9 pM.[1] Its primary in vivo effect is the rapid and transient sequestration of lymphocytes from the peripheral circulation.

Lymphocyte Sequestration

In vivo studies in mice demonstrate that this compound induces a dose-dependent lymphopenia with an EC50 of 0.03 mg/kg.[2] The maximal reduction in circulating lymphocytes is observed within 2 hours of administration.[2] Notably, due to its short half-life, this effect is transient, with lymphocyte counts returning to baseline levels by 8 hours following a 0.3 mg/kg dose.[2] This short duration of action makes this compound a valuable tool for studying the dynamics of lymphocyte trafficking and S1P1 receptor re-sensitization.

Table 1: In Vivo Lymphopenia Induced by this compound

| Parameter | Value | Species | Reference |

| EC50 for Lymphopenia | 0.03 mg/kg | Mouse | [2] |

| Time to Maximal Lymphopenia | 2 hours | Mouse | [2] |

| Duration of Lymphopenia (at 0.3 mg/kg) | ~8 hours | Mouse | [2] |

S1P1 Receptor Expression and Internalization

This compound administration leads to the internalization and degradation of the S1P1 receptor on lymphocytes.[2] Studies using S1P1-eGFP knock-in mice have shown a significant decrease in S1P1-eGFP expression on lymphocytes in the lymph nodes two hours after treatment with 0.1 mg/kg of this compound.[2] Interestingly, lymphocytic S1P1-eGFP levels do not fully recover to baseline by eight hours, even as lymphocyte recirculation is restored, suggesting that maximal receptor expression is not required for lymphocyte egress.[2]

This compound also affects S1P1 expression on endothelial cells. A modest decrease in S1P1-eGFP expression on lung endothelial cells is observed two hours post-administration, with more substantial degradation seen at eight hours, a point at which the agonist is no longer present in circulation.[2]

Signaling Pathways and Experimental Workflow

S1P1 Signaling Pathway

The binding of an S1P1 agonist like this compound to its receptor on lymphocytes initiates a signaling cascade that ultimately leads to receptor internalization and the sequestration of the cells in secondary lymphoid organs. This process is crucial for regulating immune responses.

Experimental Workflow for In Vivo Assessment

A typical experimental workflow to assess the in vivo effects of a short-acting S1P1 agonist like this compound involves several key stages, from animal preparation to data analysis.

References

The Agonist RP 001: A Key Player in S1P1 Receptor Downregulation via Internalization and Polyubiquitination

For Immediate Release

This technical guide provides an in-depth analysis of the role of the potent S1P1 receptor agonist, RP 001, in mediating the internalization and subsequent polyubiquitination of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs), signal transduction, and immunomodulatory therapeutics.

Executive Summary

RP 001 is a high-affinity agonist for the S1P1 receptor, a critical regulator of lymphocyte trafficking and vascular integrity. Activation of the S1P1 receptor by RP 001 initiates a cascade of events leading to the removal of the receptor from the cell surface through internalization, followed by its tagging for degradation via polyubiquitination. This process of receptor downregulation is a key mechanism underlying the therapeutic effects of S1P1 receptor modulators in autoimmune diseases. This guide will detail the signaling pathways, quantitative aspects of these processes, and the experimental methodologies used to elucidate the function of RP 001.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of RP 001 on the S1P1 receptor.

| Parameter | Value | Reference |

| RP 001 EC50 for S1P1 Receptor Activation | 9 pM | (Tocris Bioscience, n.d.) |

| RP 001-induced S1P1 Internalization | Dose-dependent | (Cahalan et al., 2011) |

| RP 001-induced S1P1 Polyubiquitination | Dose-dependent | (Cahalan et al., 2011) |

Further quantitative data on the extent of internalization and polyubiquitination induced by RP 001 at various concentrations and time points are detailed in the supplemental information of Cahalan et al., 2011.

Signaling Pathways

The activation of the S1P1 receptor by RP 001 triggers a well-defined signaling cascade that culminates in receptor internalization and polyubiquitination. The key steps are outlined in the diagram below.

Caption: RP 001-induced S1P1 receptor signaling pathway.

Upon binding of RP 001, the S1P1 receptor activates intracellular G-proteins. This leads to the recruitment and activation of G-protein coupled receptor kinase 2 (GRK2), which phosphorylates the C-terminal tail of the S1P1 receptor. The phosphorylated receptor then serves as a docking site for β-arrestin. The recruitment of β-arrestin facilitates the clustering of the receptor into clathrin-coated pits, leading to its internalization into early endosomes. Within the endosomal compartment, the E3 ubiquitin ligase WWP2 is recruited, which catalyzes the attachment of polyubiquitin (B1169507) chains to the receptor. This polyubiquitination marks the S1P1 receptor for degradation by the proteasome.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on established methods for studying S1P1 receptor internalization and polyubiquitination and have been adapted to reflect the likely procedures used in the investigation of RP 001.

S1P1 Receptor Internalization Assay (Flow Cytometry)

This protocol describes a method to quantify the dose-dependent internalization of the S1P1 receptor induced by RP 001 using flow cytometry.

Materials:

-

Cells expressing tagged S1P1 receptor (e.g., S1P1-eGFP)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

RP 001 stock solution (in DMSO)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture S1P1-eGFP expressing cells to 80-90% confluency.

-

Cell Harvest: Detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins. Wash the cells with cold PBS.

-

RP 001 Treatment: Resuspend cells in serum-free medium. Aliquot cells into tubes and add varying concentrations of RP 001 (e.g., 0, 0.01, 0.1, 1, 10, 100 nM). Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Staining (Optional for non-tagged receptors): If using a non-fluorescently tagged receptor, stain with a primary antibody against an extracellular epitope of S1P1, followed by a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The fluorescence intensity of the S1P1-eGFP (or the secondary antibody) on the cell surface will be measured. A decrease in mean fluorescence intensity indicates receptor internalization.

-

Data Analysis: Calculate the percentage of S1P1 receptor internalization for each concentration of RP 001 relative to the untreated control.

Caption: Workflow for S1P1 internalization assay.

S1P1 Receptor Polyubiquitination Assay (Immunoprecipitation and Western Blot)

This protocol details the detection of RP 001-induced polyubiquitination of the S1P1 receptor.

Materials:

-

Cells expressing tagged S1P1 receptor (e.g., S1P1-HA)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors

-

Anti-HA antibody (for immunoprecipitation)

-

Protein A/G agarose (B213101) beads

-

Anti-ubiquitin antibody (for Western blot)

-

Anti-S1P1 antibody (for Western blot)

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat S1P1-HA expressing cells with RP 001 (e.g., 100 nM) for a specified time (e.g., 60 minutes).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-HA antibody to capture the S1P1 receptor.

-

Add Protein A/G agarose beads to pull down the antibody-receptor complex.

-

Wash the beads several times with lysis buffer to remove non-specific proteins.

-

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated S1P1. A high molecular weight smear is indicative of polyubiquitination.

-

As a loading control, the same membrane can be stripped and re-probed with an anti-S1P1 antibody.

-

Caption: Workflow for S1P1 polyubiquitination assay.

Conclusion

The S1P1 receptor agonist RP 001 potently induces the internalization and polyubiquitination of its target receptor. These processes are fundamental to the mechanism of action of S1P1 modulators and represent key areas of investigation for the development of novel therapeutics for autoimmune disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field. Further investigation into the specific kinetics and downstream consequences of RP 001-mediated S1P1 downregulation will continue to advance our understanding of this important therapeutic target.

Technical Guide: Utilizing RP 001 Hydrochloride for the Study of Lymphocyte Recirculation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphocyte recirculation is a fundamental process of immune surveillance, orchestrated by a complex interplay of signaling molecules and receptors. The egress of lymphocytes from secondary lymphoid organs is critically dependent on the sphingosine-1-phosphate (S1P) gradient and its corresponding receptor, S1P1. Modulation of this pathway offers a powerful tool for studying immune cell trafficking and developing immunomodulatory therapeutics. This guide provides an in-depth technical overview of RP 001 hydrochloride, a potent, selective, and short-acting S1P1 receptor agonist, as a tool for the controlled and reversible sequestration of lymphocytes. We detail its mechanism of action, provide key quantitative data, outline a comprehensive experimental protocol for inducing and analyzing lymphopenia in a murine model, and present visualized signaling and experimental workflows.

Introduction to RP 001 Hydrochloride

RP 001 hydrochloride is a high-affinity, selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1/EDG1).[1][2] With an EC50 of 9 pM for S1P1 activation, it exhibits high selectivity over other S1P receptor subtypes (S1P2, S1P3, S1P4), with only moderate affinity for S1P5.[1] Its primary utility in immunological research stems from its ability to act as a functional antagonist; by binding to and inducing the internalization of the S1P1 receptor on lymphocytes, it prevents them from sensing the natural S1P gradient required for their egress from lymph nodes and other secondary lymphoid organs.[2][3][4] This action results in a rapid, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts (lymphopenia), making RP 001 hydrochloride an excellent tool for studying the dynamics of lymphocyte recirculation and the therapeutic potential of transient immune cell sequestration.[1][2]

Mechanism of Action: S1P1-Mediated Lymphocyte Sequestration

The recirculation of lymphocytes is a tightly regulated process. Naïve and central memory T cells rely on chemokine receptors like CCR7 to enter and remain within secondary lymphoid organs (SLOs) such as lymph nodes. Their exit from the SLOs back into circulation is dependent on sensing an S1P gradient, which is high in the blood and lymph but low within the lymphoid tissue.[5]

RP 001 hydrochloride disrupts this process through the following steps:

-

Agonist Binding: RP 001 binds to the S1P1 receptor on the surface of a lymphocyte.

-

Receptor Internalization: This binding event triggers the internalization and subsequent polyubiquitination and degradation of the S1P1 receptor.[1][2][4]

-

Functional Antagonism: With the S1P1 receptor removed from the cell surface, the lymphocyte is rendered insensitive to the high S1P concentrations in the efferent lymph and blood.

-

Lymphocyte Sequestration: The lymphocyte's retention signals (e.g., via CCR7) now dominate, and the cell is effectively trapped or "sequestered" within the lymph node.[5]

-

Peripheral Lymphopenia: The sequestration of a large number of lymphocytes in SLOs leads to a significant and measurable drop in the number of circulating lymphocytes in the peripheral blood.

The "short-acting" nature of RP 001 hydrochloride implies that upon clearance of the compound, S1P1 receptors are re-expressed on the lymphocyte surface, restoring their ability to egress and leading to a rapid recovery of peripheral lymphocyte counts.[1]

Quantitative Data

RP 001 hydrochloride induces a dose-dependent and transient lymphopenia in mice. The key pharmacodynamic metric is its in vivo EC50, which is the concentration required to achieve 50% of the maximal reduction in peripheral lymphocyte count.

| Parameter | Value | Species | Reference |

| In Vitro EC50 (S1P1 Agonism) | 9 pM | - | [2] |

| In Vivo EC50 (Lymphopenia) | 0.03 mg/kg | Mouse | [1][2] |

Table 1: Potency of RP 001 Hydrochloride.

The dose-dependent effect on peripheral blood lymphocytes can be summarized with representative data. The time course is characterized by a rapid onset of lymphopenia and a similarly rapid recovery, distinguishing it from longer-acting S1P1 modulators.

| Dose (mg/kg) | Expected Max. Lymphocyte Reduction (%) | Description |

| 0.01 | 25 - 40% | Sub-maximal effect |

| 0.03 | ~50% (EC50) | Half-maximal effective dose |

| 0.1 | 70 - 85% | Near-maximal effect |

| 1.0 | >90% | Maximal saturation of effect |

Table 2: Representative Dose-Response for RP 001 HCl in Mice.

| Time Post-Administration | Expected Peripheral Lymphocyte Count | Phase |

| 0 hr | Baseline (100%) | Pre-treatment |

| 2-5 hr | Nadir (Lowest Point) | Induction |

| 8-12 hr | Recovering | Recovery |

| 24 hr | Near Baseline | Resolution |

Table 3: Representative Time-Course of Lymphopenia (at an effective dose).

Experimental Protocol: In Vivo Murine Lymphopenia Assay

This protocol provides a detailed method for assessing the pharmacodynamic effect of RP 001 hydrochloride on peripheral blood lymphocyte counts in mice.

4.1. Materials and Reagents

-

RP 001 hydrochloride

-

Vehicle (e.g., sterile PBS, or DMSO/Saline solution)

-

C57BL/6 mice (8-12 weeks old)

-

Micro-hematocrit capillary tubes (EDTA-coated)

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Red Blood Cell (RBC) Lysis Buffer

-

Fluorochrome-conjugated antibodies for flow cytometry:

-

Anti-CD45 (pan-leukocyte marker)

-

Anti-CD3 (T-cell marker)

-

Anti-CD4 (T-helper cell marker)

-

Anti-CD8 (Cytotoxic T-cell marker)

-

Anti-B220 (B-cell marker)

-

-

Flow cytometer

4.2. Experimental Procedure

-

Compound Preparation: Prepare a stock solution of RP 001 hydrochloride in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare final dosing solutions by diluting the stock in sterile saline to achieve the desired concentrations (e.g., for doses of 0.01, 0.03, 0.1, and 1.0 mg/kg). Prepare a vehicle-only control.

-

Animal Dosing: Acclimatize mice for at least one week. Administer the prepared RP 001 hydrochloride solutions or vehicle control via intraperitoneal (i.p.) or oral (p.o.) gavage. The injection volume should be consistent across all animals (e.g., 100 µL).

-

Blood Collection:

-

Baseline (T=0): Prior to dosing, collect a small volume of blood (~20-30 µL) from the tail vein or saphenous vein into an EDTA-coated capillary tube.

-

Time Points: Collect blood at subsequent time points (e.g., 2, 4, 8, and 24 hours) post-administration to monitor the induction and recovery phases of lymphopenia.

-

-

Sample Processing:

-

Immediately transfer blood into tubes containing FACS buffer.

-

Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.

-

Wash the remaining cells (leukocytes) with FACS buffer by centrifugation.

-

-

Flow Cytometry Staining:

-

Resuspend the leukocyte pellet in FACS buffer containing a cocktail of pre-titrated fluorochrome-conjugated antibodies (e.g., Anti-CD45, -CD3, -CD4, -CD8, -B220).

-

Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in a known volume of FACS buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire samples on a calibrated flow cytometer.

-

Gate on the CD45+ leukocyte population.

-

Within the lymphocyte gate (identified by forward and side scatter), quantify the absolute counts or percentages of T-cell subsets (CD3+, CD4+, CD8+) and B-cells (B220+).

-

Calculate the percentage of lymphocyte reduction at each time point relative to the baseline (T=0) for each animal.

-

References

Methodological & Application

Application Notes and Protocols for RP 001 Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 001 hydrochloride is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). With an exceptionally low EC50 of 9 pM, it serves as a powerful tool for studying S1P1 signaling in various cellular contexts. S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, endothelial barrier function, and cellular proliferation and survival. Agonism of S1P1 by RP 001 hydrochloride leads to receptor internalization and polyubiquitination. These application notes provide detailed protocols for utilizing RP 001 hydrochloride in cell culture experiments to investigate its effects on cell viability, receptor activity, and downstream signaling pathways.

Product Information

| Property | Value |

| Chemical Name | N-[4-[5-[3-Cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine hydrochloride |

| Molecular Formula | C₂₄H₂₄N₄O₄ · HCl |

| Molecular Weight | 468.93 g/mol |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C. Protect from light. |

Data Presentation

Table 1: Recommended Concentration Range for In Vitro Assays

| Assay Type | Recommended Concentration Range | Notes |

| Receptor Internalization Assay | 1 pM - 100 nM | A time-course experiment is recommended to determine the optimal incubation period. |

| Cell Viability/Cytotoxicity Assay | 10 pM - 10 µM | The wide range is to assess both potent biological activity and potential off-target or toxic effects at higher concentrations. A 24-72 hour incubation is typical. |

| Downstream Signaling (pERK/pAkt) | 10 pM - 1 µM | Short incubation times (5-60 minutes) are generally sufficient to observe changes in phosphorylation. |

| Chemotaxis/Migration Assay | 1 pM - 100 nM | The optimal concentration should be determined by generating a bell-shaped dose-response curve, as high concentrations can lead to receptor desensitization. |

Note: The above concentrations are suggested starting points. The optimal concentration for any specific cell line and experimental endpoint should be determined empirically.

Table 2: Illustrative Quantitative Data for RP 001 Hydrochloride

| Cell Line | Assay | Endpoint | Treatment Time | RP 001 Hydrochloride (EC50/IC50) |

| CHO-K1 (hS1P1) | S1P1 Internalization | EC50 | 30 min | 15 pM |

| Jurkat | Cell Viability (MTT) | IC50 | 48 h | > 10 µM |

| HUVEC | pERK1/2 Phosphorylation | EC50 | 15 min | 50 pM |

| HUVEC | pAkt (Ser473) Phosphorylation | EC50 | 15 min | 75 pM |

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

Preparation of RP 001 Hydrochloride Stock Solution

Materials:

-

RP 001 hydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Allow the RP 001 hydrochloride vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of RP 001 hydrochloride in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.69 mg of RP 001 hydrochloride in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells of interest (e.g., Jurkat, HUVEC)

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

RP 001 hydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of RP 001 hydrochloride in complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of RP 001 hydrochloride. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

S1P1 Receptor Internalization Assay

Materials:

-

CHO-K1 or HEK293 cells stably expressing a tagged human S1P1 receptor (e.g., S1P1-eGFP)

-

Complete cell culture medium (e.g., F-12K Medium for CHO-K1)

-

Glass-bottom dishes or multi-well imaging plates

-

RP 001 hydrochloride stock solution

-

Paraformaldehyde (PFA) for fixation (optional)

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Seed the S1P1-eGFP expressing cells onto glass-bottom dishes and allow them to adhere overnight.

-

Prepare dilutions of RP 001 hydrochloride in serum-free medium.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the RP 001 hydrochloride dilutions to the cells and incubate at 37°C. A time-course experiment (e.g., 15, 30, 60 minutes) is recommended to determine the optimal treatment time.

-

Following incubation, wash the cells with cold PBS to stop the internalization process.

-

(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Image the cells using a fluorescence microscope. In untreated cells, the S1P1-eGFP signal will be localized to the plasma membrane. Upon treatment with RP 001 hydrochloride, the signal will appear in intracellular vesicles, indicating receptor internalization.

-

Quantify the internalization by measuring the fluorescence intensity ratio between the cytoplasm and the plasma membrane.

Western Blot for Downstream Signaling (pERK and pAkt)

Materials:

-

Cells of interest (e.g., HUVEC)

-

6-well tissue culture plates

-

RP 001 hydrochloride stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-pAkt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

-

Treat the cells with various concentrations of RP 001 hydrochloride for a short duration (e.g., 5, 15, 30, 60 minutes).

-

Immediately after treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform SDS-PAGE and Western blotting according to standard procedures.

-

Probe the membranes with primary antibodies against the phosphorylated and total forms of ERK and Akt.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Mandatory Visualizations

Caption: S1P1 Receptor Signaling Pathway activated by RP 001 hydrochloride.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Key steps in agonist-induced S1P1 receptor internalization.

Application Notes and Protocols for In Vivo Mouse Studies with RP-001

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of RP-001, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in mouse models. The provided protocols and dosage recommendations are based on currently available preclinical data.

Introduction to this compound

This compound is a hydrochloride salt that functions as a powerful agonist for the S1P1 receptor, exhibiting high selectivity over other S1P receptor subtypes (S1P2-S1P4).[1] S1P1 receptors play a critical role in lymphocyte trafficking, immune responses, and endothelial barrier function. Agonism of S1P1 leads to the sequestration of lymphocytes in secondary lymphoid organs, resulting in a transient and reversible reduction of circulating lymphocytes (lymphopenia). This mechanism of action makes this compound a compound of interest for studying autoimmune diseases and other inflammatory conditions.

Mechanism of Action: S1P1 Receptor Signaling

This compound mimics the endogenous ligand, sphingosine-1-phosphate (S1P), by binding to and activating the S1P1 receptor on lymphocytes. This activation leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. Consequently, lymphocytes are retained within the lymphoid tissues, leading to a decrease in their numbers in the peripheral blood.

Caption: Mechanism of action of this compound leading to lymphopenia.

Recommended Dosage of this compound for In Vivo Mouse Studies

In vivo studies have demonstrated that this compound induces a dose-dependent and rapid lymphopenia in mice. The effective concentration 50 (EC50) for this effect has been established at 0.03 mg/kg .

The following table summarizes recommended dosage ranges based on preclinical findings. Researchers should perform dose-response studies to determine the optimal dose for their specific mouse model and experimental endpoint.

| Dosage (mg/kg) | Administration Route | Observed Effect | Notes |

| 0.03 | Intraperitoneal (i.p.) | EC50 for rapid lymphopenia. | A good starting point for dose-finding studies. |

| 0.1 | Intraperitoneal (i.p.) | Significant lymphocyte sequestration. | Elicits a robust biological response. |

| 0.3 | Intraperitoneal (i.p.) | Maximal lymphocyte sequestration observed within 2 hours. | Lymphocyte counts return to baseline by 8 hours. |

Comparative Dosages of Other S1P1 Agonists in Mice

For context, the following table provides typical in vivo dosages for other S1P1 receptor agonists used in mouse studies.

| Compound | Dosage (mg/kg) | Administration Route | Reference Model |

| Fingolimod (FTY720) | 0.1 or higher | Oral (p.o.) | Allograft survival models |

| CYM-5442 | 10 | Intraperitoneal (i.p.) | Lymphopenia induction |

| LASW1238 | 3 - 10 | Intraperitoneal (i.p.) | Experimental stroke |

Experimental Protocols

Preparation of this compound for Injection

-

Reconstitution: this compound hydrochloride is a solid. Reconstitute the powder in a sterile, pyrogen-free vehicle suitable for in vivo administration. A common vehicle is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). For compounds with limited aqueous solubility, a vehicle containing a small percentage of a solubilizing agent such as DMSO or Tween 80 may be necessary, although vehicle toxicity should be assessed.

-

Working Solution: Prepare a stock solution of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare the final working solution for injection by diluting with the appropriate vehicle to achieve the desired dose in a manageable injection volume (typically 100-200 µL for mice).

-

Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh working solutions for each experiment.

In Vivo Mouse Study Workflow for Assessing Lymphopenia

The following protocol outlines a typical experiment to evaluate the effect of this compound on peripheral blood lymphocyte counts in mice.

Caption: A typical workflow for an in vivo mouse study with this compound.

Detailed Steps:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, 0.03 mg/kg this compound, 0.1 mg/kg this compound, 0.3 mg/kg this compound). A group size of 5-8 mice is typically sufficient.

-

Baseline Blood Collection: Prior to treatment, collect a small volume of blood (e.g., 20-30 µL) from each mouse via a standard method such as tail vein or saphenous vein puncture. This will serve as the baseline (T=0) measurement.

-

Drug Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

-

Post-Treatment Blood Collection: Collect blood samples at predetermined time points after administration. Based on the known kinetics of this compound, suggested time points include 2, 4, 8, and 24 hours post-injection.

-

Blood Analysis: Analyze the collected blood samples using an automated hematology analyzer to obtain a complete blood count (CBC) with a differential count to determine the number of circulating lymphocytes.

-

Data Analysis: For each mouse, calculate the percentage change in lymphocyte count from baseline at each time point. Compare the lymphocyte counts between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Vehicle Control: Always include a vehicle control group to account for any effects of the injection vehicle itself.

-

Pharmacokinetics: The duration of lymphopenia is dependent on the pharmacokinetic profile of this compound. The provided data suggests a relatively short duration of action.

-

Model-Specific Optimization: The optimal dose and treatment regimen may vary depending on the specific mouse strain and disease model being used. It is crucial to perform pilot studies to determine the most effective protocol for your experimental system.

References

Preparing Stock Solutions of RP 001 Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and important considerations for the preparation of stock solutions of RP 001 hydrochloride, a potent S1P1 receptor agonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

RP 001 hydrochloride is a picomolar short-acting and selective agonist for the S1P1 (EDG1) receptor, with an EC50 of 9 pM.[1] It is a valuable tool for studying S1P1 receptor signaling and its role in various physiological processes. Proper preparation of stock solutions is the first critical step in any experiment involving this compound.

Physicochemical and Solubility Data

Accurate calculations for stock solution preparation begin with the fundamental physicochemical properties of RP 001 hydrochloride. This data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄N₄O₄ · HCl | [2] |

| Molecular Weight | 468.93 g/mol | [3] |

| Appearance | A solid | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) | [2][4] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of RP 001 hydrochloride in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

RP 001 hydrochloride powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Pre-weighing Preparations: Before handling the compound, ensure a clean and dry workspace. Allow the vial of RP 001 hydrochloride to equilibrate to room temperature before opening to prevent condensation.

-

Weighing the Compound: Carefully weigh out the desired amount of RP 001 hydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 4.69 mg of the compound.

-

Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed compound. It is recommended to use newly opened or anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the product.[1][5]

-

Dissolution: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[1][5][6] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is also advised to protect the solution from light and store it under nitrogen if possible.[1][5]

Stock Solution Preparation Workflow

References

Application of RRx-001 in Neuroinflammation Research Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

RRx-001, an anti-cancer compound, has demonstrated significant neuroprotective effects by mitigating neuroinflammation.[1][2] These application notes provide a comprehensive overview of its use in established in vitro and in vivo models of neuroinflammation, making it a compound of interest for therapeutic development in neurodegenerative diseases.

Mechanism of Action:

RRx-001 exerts its anti-inflammatory effects by targeting key signaling pathways involved in the innate immune response. In models of lipopolysaccharide (LPS)-induced neuroinflammation, RRx-001 has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system.[1][2][3] The primary mechanism involves the disruption of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2]

Specifically, RRx-001 inhibits the activation of Transforming growth factor-activated kinase 1 (TAK1), a critical upstream regulator of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] By inhibiting TAK1, RRx-001 prevents the nuclear translocation of NF-κB and the activation of AP-1, transcription factors essential for the expression of pro-inflammatory cytokines and enzymes.[1][2] Consequently, RRx-001 significantly reduces the production and release of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2]

Furthermore, RRx-001 has been observed to reduce the transcription of the NLR family pyrin domain containing 3 (NLRP3) inflammasome and ameliorate oxidative stress by inhibiting Nox-mediated pathways.[1][2][4]

In Vitro Models:

-

Cell Lines: The murine microglial cell line, BV2, is a commonly used and effective model to study the anti-inflammatory effects of RRx-001.[1][2][5]

-

Primary Cells: Primary microglial cells isolated from mice provide a more physiologically relevant model to validate findings from cell lines.[1][2] Primary neurons are used to assess the neuroprotective effects of RRx-001 against inflammation-induced cell death.[1][2]

-

Co-culture Systems: Co-culture models of neurons and microglia can be employed to investigate the direct impact of microglial activation on neuronal viability and the protective capacity of RRx-001.[6]

In Vivo Models:

-